2-(3-Nitropyridin-4-yl)acetic acid
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Overview
Description
2-(3-Nitropyridin-4-yl)acetic acid is an organic compound that belongs to the class of nitropyridines It is characterized by a nitro group attached to the pyridine ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitropyridin-4-yl)acetic acid typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridine with nitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The 3-nitropyridine can then be further functionalized to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for nitropyridine derivatives often involve large-scale nitration reactions followed by selective functionalization steps. These processes are optimized for high yields and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitropyridin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as iron (Fe) and acetic acid in ethanol are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like ammonia (NH₃) and various amines.
Major Products
Scientific Research Applications
2-(3-Nitropyridin-4-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Nitropyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems. These interactions can modulate biochemical pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitropyridine: A precursor in the synthesis of 2-(3-Nitropyridin-4-yl)acetic acid.
2-(3-Nitropyridin-2-yl)acetic acid: A structurally similar compound with different substitution patterns.
2-(3-Nitrophenyl)acetic acid: Another related compound with a phenyl ring instead of a pyridine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and acetic acid moiety make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H6N2O4 |
---|---|
Molecular Weight |
182.13 g/mol |
IUPAC Name |
2-(3-nitropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H6N2O4/c10-7(11)3-5-1-2-8-4-6(5)9(12)13/h1-2,4H,3H2,(H,10,11) |
InChI Key |
OKDGVHAYMKJHGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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